Predicted Lipophilicity (LogP)
The presence of both the 5-fluoro and 3-methylphenoxy groups contributes to a specific predicted lipophilicity for 5-Fluoro-2-(3-methylphenoxy)aniline, which differs from analogs lacking one of these substituents. The calculated LogP value (a measure of compound lipophilicity) is 3.30 [1]. This contrasts with the structurally similar 5-fluoro-2-phenoxyaniline, which lacks the methyl group and is predicted to have a lower LogP, and 2-(3-methylphenoxy)aniline, which lacks the fluorine atom and will also have a different LogP. Lipophilicity is a key driver of biological activity and solubility [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.30 (LogD at pH 7.4) |
| Comparator Or Baseline | 5-fluoro-2-phenoxyaniline (CAS 613662-01-4, no 3-methyl group) and 2-(3-methylphenoxy)aniline (CAS 60287-67-4, no 5-fluoro group). Precise experimental LogP data for these comparators was not located in authoritative primary sources, but based on structural principles, their LogP values are predicted to differ. |
| Quantified Difference | Not quantifiable in a head-to-head experimental context; difference is inferred from structure-property relationships. |
| Conditions | In silico prediction using JChem software [1] |
Why This Matters
Differences in LogP directly impact a compound's solubility, permeability, and distribution in biological systems, making this a key differentiator for researchers designing assays or in vivo studies.
- [1] ChemBase. (n.d.). 5-fluoro-2-(3-methylphenoxy)aniline. Retrieved April 15, 2026. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
